4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3S/c1-15(2)17-6-8-18(9-7-17)20-13-21-22(24-10-11-26(21)25-20)27-14-16-4-3-5-19(23)12-16/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQILXIIYWCRDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are stable and environmentally benign .
Chemical Reactions Analysis
4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs
Key analogs are compared based on substituent variations (Table 1):
*Estimated based on C₂₃H₂₁FN₄S.
†Predicted using fragment-based methods.
‡Calculated from structural analogs.
Key Observations :
Physicochemical Properties
- Lipophilicity : The Target’s logP (~4.5) is higher than analogs with polar groups (e.g., 4-methoxyphenyl , logP ~3.9) but comparable to benzylsulfanyl derivatives (logP 4.23 in ).
- Hydrogen Bonding : The pyrazine nitrogen and thioether sulfur provide moderate hydrogen-bond acceptor capacity (polar surface area ~20 Ų), similar to and .
Biological Activity
4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 325.43 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies suggest it may act as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis.
- Receptor Modulation : Its structure allows it to interact with various receptors, potentially modulating signal transduction pathways related to cell proliferation and differentiation.
Biological Activity Studies
Recent studies have focused on the compound's effects on cellular models and its potential therapeutic applications:
Antimelanogenic Activity
In vitro studies demonstrated that this compound exhibits significant antimelanogenic activity. This was assessed through:
- Cell Viability Assays : The compound did not show cytotoxicity at effective concentrations.
- Tyrosinase Inhibition Assays : The IC50 value for tyrosinase inhibition was determined to be approximately 0.18 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
Anti-inflammatory Effects
Another aspect of its biological activity includes anti-inflammatory properties. Research indicates that the compound may downregulate pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli.
Case Studies and Research Findings
A selection of case studies highlights the compound's potential applications:
-
Study on Melanogenesis :
- Objective : To evaluate the effect of the compound on melanin production in B16F10 melanoma cells.
- Findings : The compound significantly reduced melanin production without affecting cell viability, suggesting its utility in skin-whitening formulations.
- Kinetic Studies :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.43 g/mol |
| IC50 (Tyrosinase Inhibition) | 0.18 μM |
| Cytotoxicity | Non-cytotoxic at effective doses |
| Anti-inflammatory Activity | Downregulates cytokines |
Q & A
Q. What are the common synthetic routes for introducing thioether groups (e.g., 3-fluorobenzylthio) into pyrazolo[1,5-a]pyrazine derivatives?
The synthesis of thioether-functionalized pyrazolo[1,5-a]pyrazines typically involves nucleophilic substitution or coupling reactions. For example, 4-chloropyrazolo[1,5-a]pyrazine intermediates (e.g., 2a in ) can react with thiols (e.g., 3-fluorobenzylthiol) under basic conditions. Solvent-free reactions with silylformamidine carbenes have also been used for regioselective functionalization at position 7, achieving yields >90% under optimized conditions (70–90°C, 10–30 min) .
Q. What spectroscopic techniques are most effective for characterizing pyrazolo[1,5-a]pyrazine derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing between positions 3 and 7 using coupling constants) .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis .
- X-ray crystallography : To unambiguously resolve tautomeric forms and regioselectivity, as demonstrated for aminal derivatives like 3f and 3g .
Q. How does fluorination (e.g., 3-fluorobenzyl group) influence the physicochemical properties of pyrazolo[1,5-a]pyrazines?
Fluorine atoms enhance metabolic stability by reducing oxidative degradation and improving lipophilicity, as seen in derivatives with fluorinated aryl groups . For instance, fluorophenyl-substituted analogs exhibit prolonged half-lives in hepatic microsomal assays due to decreased CYP450-mediated metabolism .
Advanced Questions
Q. How do electron-withdrawing substituents at the 4-position affect reactivity and regioselectivity in pyrazolo[1,5-a]pyrazine functionalization?
Q. What methodological approaches resolve discrepancies between in vitro and in vivo efficacy data for pyrazolo[1,5-a]pyrazines?
Contradictions often arise from differences in assay conditions (e.g., cell line specificity) or pharmacokinetic limitations. Strategies include:
- Structural optimization : Introducing solubilizing groups (e.g., thiomorpholine in ) to improve bioavailability.
- Pharmacokinetic profiling : Assessing metabolic stability (e.g., microsomal assays) and plasma protein binding .
- In vivo imaging : Using fluorescent probes (e.g., pyrazolo[1,5-a]pyrazine-based sensors in ) to track compound distribution .
Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrazine derivatives with enhanced target affinity?
- pKa prediction : Tools like *pKa.allchemy.net * identify reactive C–H bonds for functionalization .
- Density Functional Theory (DFT) : Models non-covalent interactions (e.g., π-stacking with kinase ATP pockets) to prioritize substituents .
- Molecular docking : Screens virtual libraries against targets like chemokine receptors (e.g., CXCR7) to predict binding modes .
Q. What strategies mitigate oxidative instability in thioether-containing pyrazolo[1,5-a]pyrazines during biological assays?
- Structural modification : Replacing sulfur with sulfone or sulfonamide groups (e.g., ) improves stability without compromising activity .
- Antioxidant additives : Use of ascorbic acid (0.1 mM) in assay buffers prevents thioether oxidation .
- Controlled storage : Argon atmospheres and light-sensitive containers reduce degradation .
Data Contradiction Analysis
Q. Why do some pyrazolo[1,5-a]pyrazines show anti-inflammatory activity in vitro but not in vivo?
Discrepancies may stem from:
- Metabolic inactivation : Hepatic first-pass metabolism degrades labile groups (e.g., nitro substituents in 2g ) before reaching target tissues .
- Off-target effects : Redundant signaling pathways in vivo may counteract in vitro observations. Profiling kinase inhibition panels (e.g., ’s kinase screens) helps identify selectivity issues .
Methodological Best Practices
Q. What purification protocols are optimal for multi-substituted pyrazolo[1,5-a]pyrazines?
Q. How to achieve enantiomeric purity in chiral pyrazolo[1,5-a]pyrazines?
- Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers with >99% ee .
- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct regioselective cyclization during pyrazine ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
